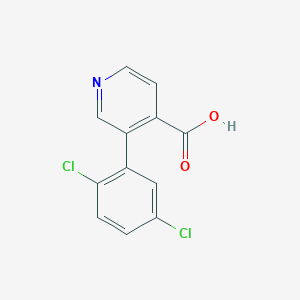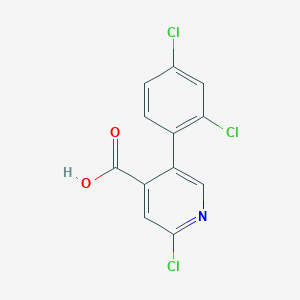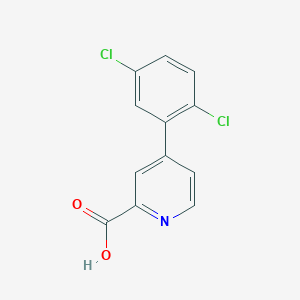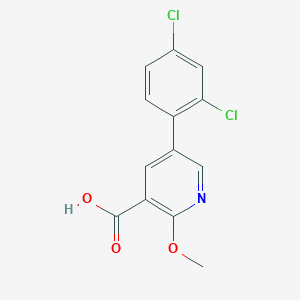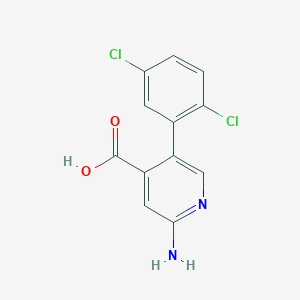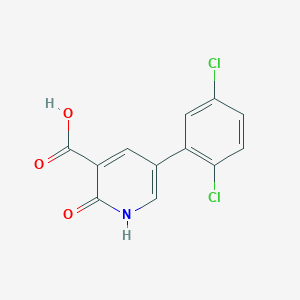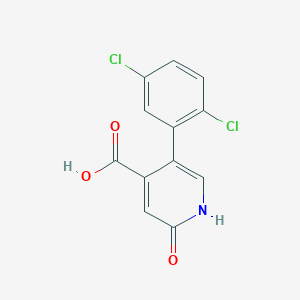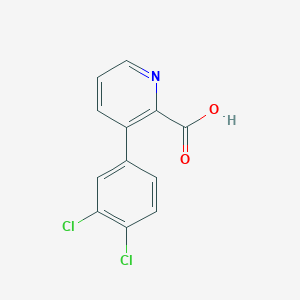
3-(3,4-Dichlorophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dichlorophenyl)picolinic acid (3,4-DCPPA) is an organic compound that is used in a variety of scientific research applications due to its unique properties. It is a white, crystalline solid that is insoluble in water and has a melting point of 143-146°C. 3,4-DCPPA is a key intermediate in the synthesis of a variety of aromatic compounds and has been used in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. It is also used in the synthesis of polymers, plastics, and resins. 3,4-DCPPA is an important reagent in organic synthesis, and its use in research has grown significantly in recent years.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dichlorophenyl)picolinic acid, 95% is not fully understood. It is believed to act as a proton donor, donating protons to molecules in the vicinity. This can lead to the formation of new bonds or the cleavage of existing bonds. Additionally, 3-(3,4-Dichlorophenyl)picolinic acid, 95% can act as a Lewis acid, accepting electrons from molecules in the vicinity. This can lead to the formation of new bonds or the cleavage of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dichlorophenyl)picolinic acid, 95% are not fully understood. It is believed to act as a proton donor, donating protons to molecules in the vicinity. This can lead to the formation of new bonds or the cleavage of existing bonds. Additionally, 3-(3,4-Dichlorophenyl)picolinic acid, 95% can act as a Lewis acid, accepting electrons from molecules in the vicinity. This can lead to the formation of new bonds or the cleavage of existing bonds.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-Dichlorophenyl)picolinic acid, 95% is a useful reagent for a variety of laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of conditions. Additionally, it is relatively non-toxic and is not considered to be a hazardous material. However, 3-(3,4-Dichlorophenyl)picolinic acid, 95% is insoluble in water and has a low solubility in most organic solvents, which can limit its use in certain laboratory experiments.
Zukünftige Richtungen
The future of 3-(3,4-Dichlorophenyl)picolinic acid, 95% research is promising. It has been used in a variety of scientific research applications, and its use is likely to continue to grow. Additionally, its use in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other specialty chemicals, is likely to increase. Additionally, research into the biochemical and physiological effects of 3-(3,4-Dichlorophenyl)picolinic acid, 95% is likely to continue, as is research into its mechanism of action. Finally, research into the advantages and limitations of 3-(3,4-Dichlorophenyl)picolinic acid, 95% for laboratory experiments is likely to continue, as is research into new and innovative applications for the compound.
Synthesemethoden
3-(3,4-Dichlorophenyl)picolinic acid, 95% is synthesized from 3,4-dichlorophenol (3,4-DCP). This is done by reacting 3,4-DCP with ethylenediamine in a two-step reaction. In the first step, the 3,4-DCP is converted to 3-ethylenediaminophenol. In the second step, the 3-ethylenediaminophenol is reacted with hydrochloric acid to form 3-(3,4-Dichlorophenyl)picolinic acid, 95%. This reaction is carried out in an aqueous medium and is usually carried out at a temperature of 80-90°C.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dichlorophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of aromatic compounds, including pharmaceuticals, dyes, and other specialty chemicals. It has also been used in the synthesis of polymers, plastics, and resins. 3-(3,4-Dichlorophenyl)picolinic acid, 95% is also used in the synthesis of a variety of other compounds, including biocides, herbicides, insecticides, and fungicides. Additionally, 3-(3,4-Dichlorophenyl)picolinic acid, 95% has been used in the synthesis of various peptides and peptidomimetics.
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-4-3-7(6-10(9)14)8-2-1-5-15-11(8)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUGFLZVFQWNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


